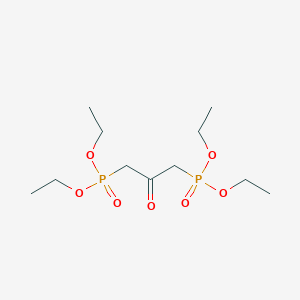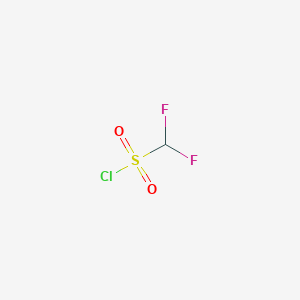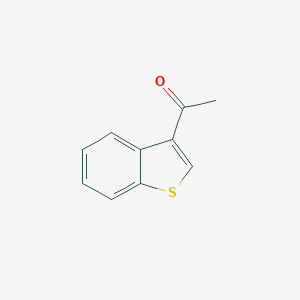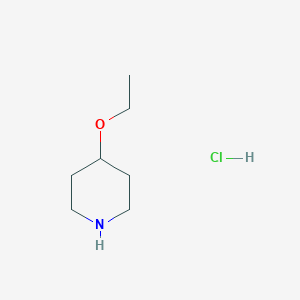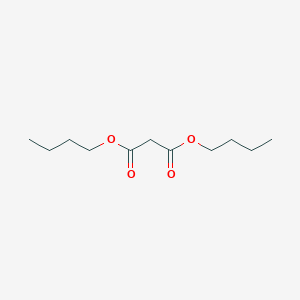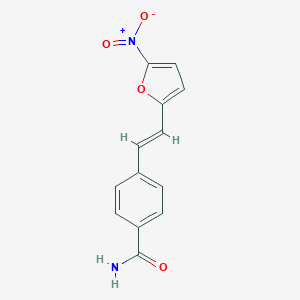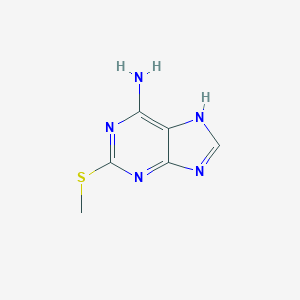
2-Methylthioadenine
Übersicht
Beschreibung
2-Methylthioadenine is a chemical compound with the molecular formula C6H7N5S . It is also known by other names such as 2-(Methylthio)-9H-purin-6-amine, 2-methylsulfanyl-7H-purin-6-amine, and 2-(Methylthio)-7H-purin-6-amine . It has a molecular weight of 181.22 g/mol .
Synthesis Analysis
The synthesis of 2-Methylthioadenine involves enzymes of the MiaB family . These enzymes are part of two distinct classes of tRNA-modifying enzymes, namely uridine methylases of the TRM2 family and enzymes of the MiaB family that are involved in 2-methylthioadenine formation .
Molecular Structure Analysis
The molecular structure of 2-Methylthioadenine can be represented by the InChI string: InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) . The Canonical SMILES representation is: CSC1=NC(=C2C(=N1)N=CN2)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylthioadenine include a molecular weight of 181.22 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 1, an Exact Mass of 181.04221642 g/mol, a Monoisotopic Mass of 181.04221642 g/mol, a Topological Polar Surface Area of 106 Ų, a Heavy Atom Count of 12, and a Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
Application in tRNA Modification
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
2-Methylthioadenine is involved in the modification of transfer RNA (tRNA). It is used by enzymes of the MiaB family, which are tRNA-modifying enzymes .
Methods of Application or Experimental Procedures
The MiaB family enzymes, which are involved in 2-methylthioadenine formation, bind to tRNA and deliver the RNA-modifying enzymatic domains to their targets .
Results or Outcomes
The presence of 2-methylthioadenine in tRNA is crucial for the functioning of these molecules. The modifications show a range of chemistries, including simple addition of methyl groups, pseudouridine formation, thiolation of purines and pyrimidines, and formation of complex, unusual bases .
Application in Metabolomics
Specific Scientific Field
Summary of the Application
2-Methylthioadenine is a metabolite that can be detected and analyzed in metabolomics studies. Metabolomics is a field that focuses on the comprehensive analysis of metabolites in biological samples .
Methods of Application or Experimental Procedures
In metabolomics studies, various techniques such as mass spectrometry (MS) and chromatography are used to analyze substances such as blood, urine, and feces, and then study small molecule metabolites of various metabolic pathway matrices and products .
Results or Outcomes
The detection and analysis of metabolites like 2-Methylthioadenine can provide insights into the metabolic disturbances and related mechanisms of diseases .
Application in Antibiotic Resistance Studies
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
Application in RNA Modification
Summary of the Application
2-Methylthioadenine is involved in the modification of ribonucleic acid (RNA). It is used by enzymes of the TRM2 family and enzymes of the MiaB family that are involved in 2-methylthioadenine formation .
Methods of Application or Experimental Procedures
The TRM2 and MiaB family enzymes bind to RNA and deliver the RNA-modifying enzymatic domains to their targets .
Results or Outcomes
The presence of 2-methylthioadenine in RNA is crucial for the functioning of these molecules. The modifications show a range of chemistries, including simple addition of methyl groups, pseudouridine formation, thiolation of purines and pyrimidines, and formation of complex, unusual bases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthioadenine | |
CAS RN |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
